![molecular formula C12H20N2 B1608791 N-(2-amino-1-phenylethyl)-N,N-diethylamine CAS No. 31788-97-3](/img/structure/B1608791.png)
N-(2-amino-1-phenylethyl)-N,N-diethylamine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and its role or uses. It may also include its classification based on its molecular structure .
Synthesis Analysis
This involves the methods and processes used to create the compound. It can include the raw materials used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms within the molecule and how this influences its properties and reactivity .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the properties of the compound such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Transaminase-Mediated Synthesis
The compound can be synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion .
Enzyme Conversion
Phenylethanolamine, a related compound, is part of the enzyme name “phenylethanolamine N-methyl transferase”. This enzyme is responsible for the conversion of norepinephrine into epinephrine .
Mechanism of Action
Target of Action
A structurally similar compound, n-[(1s)-2-amino-1-phenylethyl]-5-(1h-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide, has been reported to targetRAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as growth, metabolism, and apoptosis.
Mode of Action
hydrogen bonding and ionic interactions . The presence of the amine group could allow it to act as a base, accepting protons and forming bonds with acidic residues in the target proteins .
Biochemical Pathways
Given the potential targets mentioned above, it might influence pathways such as thePI3K/Akt signaling pathway and the Wnt signaling pathway , which are regulated by RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta, respectively .
Result of Action
If it indeed targets the proteins mentioned above, it could potentially influence cell growth, metabolism, and apoptosis, given the roles of these proteins in cellular signaling pathways .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and ionic strength of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s ionization state, which can affect its interactions with targets, may vary with pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-diethyl-1-phenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCVEIVPQIPKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397475 | |
Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-phenylethyl)-N,N-diethylamine | |
CAS RN |
31788-97-3 | |
Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-1-phenylethyl)diethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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